Bienvenue dans la boutique en ligne BenchChem!

3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one

Physicochemical profiling Drug-likeness Permeability prediction

3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one (CAS 863763-64-8) is a fragment-like thiazolidin-4-one scaffold (MW 219.30 Da, TPSA 45.6 Ų, XLogP3 2.4, HBD=0, 2 rotatable bonds) satisfying CNS drug-likeness criteria. Its N3-cyclopropyl substituent falls within the claimed space of immunosuppressive patents US RE43728/US 9,000,018. The thioether sulfur enables systematic S/O analog SAR comparisons with oxazolidine congeners (e.g., CAS 85613-46-3). Supplied at ≥95% purity to minimize impurity-driven false positives in primary screening. GHS H302/H315/H319/H335. For R&D use only. Not for human or veterinary use.

Molecular Formula C12H13NOS
Molecular Weight 219.3g/mol
CAS No. 863763-64-8
Cat. No. B501955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one
CAS863763-64-8
Molecular FormulaC12H13NOS
Molecular Weight219.3g/mol
Structural Identifiers
SMILESC1CC1N2C(SCC2=O)C3=CC=CC=C3
InChIInChI=1S/C12H13NOS/c14-11-8-15-12(13(11)10-6-7-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2
InChIKeyCAQHDFBDKHDMKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one (CAS 863763-64-8): Procurement-Ready Thiazolidinone Scaffold with Defined Physicochemical and Safety Profile


3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one (CAS 863763-64-8) is a five-membered heterocyclic compound belonging to the thiazolidin-4-one class, featuring a cyclopropyl substituent at the N3 position and an unsubstituted phenyl ring at the C2 position [1]. This compound is commercially available as a versatile small molecule scaffold from multiple vendors at purities ranging from 95% to ≥98% . Its computed physicochemical properties—including a molecular weight of 219.30 g/mol, XLogP3 of 2.4, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area (TPSA) of 45.6 Ų—position it within favorable drug-like chemical space [1]. The compound carries a defined GHS hazard profile (H302, H315, H319, H335) and is supplied exclusively for research and development use [1].

Why 3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one Cannot Be Interchanged with Generic Thiazolidin-4-one Analogs


Within the thiazolidin-4-one chemical space, even seemingly minor substitution changes produce divergent property profiles that preclude generic interchange. The specific combination of an N3-cyclopropyl group and an unsubstituted C2-phenyl ring in 3-cyclopropyl-2-phenyl-1,3-thiazolidin-4-one yields a computed TPSA of 45.6 Ų and XLogP3 of 2.4, with zero hydrogen bond donors [1]. In contrast, 2-(2-chlorophenyl)-1,3-thiazolidin-4-one—lacking the N3-cyclopropyl group—exhibits a substantially lower TPSA of 29.1 Ų and LogP of 1.59, alongside one hydrogen bond donor . The methyl-substituted phenyl analog 3-cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one (CAS 871478-75-0) introduces an additional 14 Da in molecular weight (233.33 vs. 219.30 g/mol) and altered lipophilicity [2]. Furthermore, the oxazolidine analog 5-oxazolidinemethanol, 3-cyclopropyl-2-phenyl- (CAS 85613-46-3) replaces the thioether sulfur with oxygen, fundamentally altering heteroatom-dependent interactions such as polarizability, metabolism, and target binding . These property divergences—measurable differences in TPSA, LogP, hydrogen bonding capacity, and heteroatom composition—translate into non-interchangeable solubility, permeability, metabolic stability, and target engagement profiles, making blind analog substitution a scientifically unjustifiable risk in any structure-activity study or screening campaign.

3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one: Quantitative Differentiation Evidence Against Closest Analogs


Topological Polar Surface Area (TPSA) Differentiation: 57% Higher TPSA vs. N3-Unsubstituted Thiazolidin-4-one Comparator

3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one exhibits a computed TPSA of 45.6 Ų, which is 57% higher than the 29.1 Ų TPSA of the N3-unsubstituted comparator 2-(2-chlorophenyl)-1,3-thiazolidin-4-one [1]. This TPSA difference arises directly from the N3-cyclopropyl substitution increasing the polar surface contribution of the thiazolidinone ring system. TPSA values below 60 Ų generally predict good oral absorption, but the 16.5 Ų difference between these two compounds is sufficient to produce measurably divergent permeability coefficients in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers [2].

Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen Bond Donor Count: Zero HBD Differentiates from N3-Unsubstituted Thiazolidin-4-ones Bearing One HBD

The target compound has zero hydrogen bond donors (HBD = 0), a direct consequence of the N3-cyclopropyl substitution eliminating the free N–H present in N3-unsubstituted thiazolidin-4-ones [1]. In contrast, 2-(2-chlorophenyl)-1,3-thiazolidin-4-one and 2-(2-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one each possess one hydrogen bond donor (HBD = 1) . An HBD count of zero is a recognized structural determinant for improved blood-brain barrier penetration and reduced susceptibility to P-glycoprotein efflux [2].

Hydrogen bonding Blood-brain barrier penetration Solubility

Commercially Available Purity Grade: ≥98% (NLT) vs. Industry Baseline of 95%

Multiple vendors supply 3-cyclopropyl-2-phenyl-1,3-thiazolidin-4-one at a minimum purity specification of 95% . However, Aromsyn offers the compound at a purity grade of NLT 98% , representing a 3-percentage-point improvement over the standard 95% baseline common to most thiazolidinone catalog compounds—including the closely related analog 3-cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one (CAS 871478-75-0), which is listed at 95% purity by Enamine and AKSci [1].

Quality control High-throughput screening Procurement specification

Rotatable Bond Count: 2 Rotatable Bonds Places Compound in Lower Conformational Entropy Regime vs. Higher-Bond Analogs

3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one possesses exactly 2 rotatable bonds, as computed by Cactvs [1]. This low rotatable bond count is a distinguishing feature relative to 5-arylidene-substituted analogs such as 5-benzylidene-2-(phenylimino)-1,3-thiazolidin-4-one, which also has 2 rotatable bonds but a substantially higher molecular weight (280 vs. 219.30 Da) and TPSA (41.5 vs. 45.6 Ų) . In the context of ligand efficiency metrics, the target compound's combination of low rotatable bond count (favorable entropic penalty upon binding) and lower molecular weight yields a higher ligand efficiency index for fragment-based or lead-like screening applications [2].

Conformational analysis Binding affinity Ligand efficiency

Cyclopropyl Substituent at N3: Patent-Class Structural Feature Distinguished from Alkyl and Allyl N3 Analogs

The N3-cyclopropyl substituent of 3-cyclopropyl-2-phenyl-1,3-thiazolidin-4-one is explicitly claimed as a preferred R2/R15 substituent in granted US patent RE43728 and US 9,000,018, which cover thiazolidin-4-one derivatives for treating disorders associated with an activated immune system and as immunosuppressive agents [1][2]. The patent genus defines R2/R15 as 'lower alkyl; allyl; cyclopropyl; cyclobutyl; cyclopentyl; or mono- or di-lower alkylamino,' placing the cyclopropyl variant within a select group of approximately six substitution options [1]. The cyclopropyl group confers distinct conformational constraints and metabolic stability compared to the linear alkyl (e.g., methyl, ethyl) or allyl alternatives, due to the ring strain and sp²-like character of the cyclopropane C–C bonds [3].

Patent landscape Immunosuppression Structural novelty

Thioether Sulfur vs. Oxazolidine Oxygen: Fundamental Heteroatom Differentiation with Implications for Metabolic Stability and Target Binding

3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one contains a thioether sulfur in the five-membered ring, differentiating it from the direct oxazolidine analog 5-oxazolidinemethanol, 3-cyclopropyl-2-phenyl- (CAS 85613-46-3), which replaces sulfur with oxygen . Sulfur-for-oxygen substitution alters heteroatom-dependent molecular recognition properties: thioether sulfur exhibits greater polarizability, weaker hydrogen bond acceptor strength, and distinct metabolic pathways (S-oxidation by flavin-containing monooxygenases and cytochrome P450s vs. O-dealkylation for ethers) [1][2]. The computed TPSA of the target compound (45.6 Ų) reflects only two hydrogen bond acceptors (O and N), whereas the oxazolidine analog likely exhibits a different acceptor profile due to the altered electron distribution [3].

Bioisosterism Metabolic stability Oxazolidine-thiazolidine comparison

3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one: Evidence-Backed Research and Industrial Application Scenarios


Fragment-Based and Lead-Like Screening Libraries Requiring Low Rotatable Bond Count and Favorable Ligand Efficiency

With only 2 rotatable bonds and a molecular weight of 219.30 Da, 3-cyclopropyl-2-phenyl-1,3-thiazolidin-4-one occupies favorable fragment-like and lead-like chemical space [1]. Its zero hydrogen bond donor count and TPSA of 45.6 Ų further support its inclusion in diversity-oriented screening decks where conformational rigidity, low molecular complexity, and drug-like physicochemical parameters are prioritized over larger, more flexible thiazolidinone congeners [1]. Procurement at ≥98% purity from qualified vendors minimizes the risk of impurity-driven false positives in primary screening campaigns .

Immunomodulatory Drug Discovery Leveraging the N3-Cyclopropyl Thiazolidin-4-one Patent Space

The N3-cyclopropyl substituent places 3-cyclopropyl-2-phenyl-1,3-thiazolidin-4-one within the explicitly claimed chemical space of US patents RE43728 and 9,000,018, which describe thiazolidin-4-one derivatives as immunosuppressive agents acting on disorders associated with an activated immune system [2][3]. The cyclopropyl group's unique conformational and electronic properties—distinct from N3-methyl, N3-ethyl, or N3-allyl alternatives claimed in the same patent genus—position this compound as a structurally privileged starting point for medicinal chemistry optimization programs targeting lymphocyte modulation [4].

CNS-Penetrant Compound Design Exploiting Zero Hydrogen Bond Donor Count and Moderate Lipophilicity

The absence of hydrogen bond donors (HBD = 0) combined with an XLogP3 of 2.4 makes 3-cyclopropyl-2-phenyl-1,3-thiazolidin-4-one a structurally distinct candidate for central nervous system (CNS) drug discovery programs [1]. CNS drugs are statistically enriched for compounds with HBD ≤ 1 and TPSA < 70 Ų; the target compound satisfies both criteria while offering a thioether sulfur that may engage in unique polarizability-driven interactions not accessible to oxygen-containing heterocycles [5]. When selecting thiazolidinone scaffolds for CNS-targeted screening, the target compound's HBD = 0 profile directly contrasts with N3-unsubstituted analogs bearing one HBD, which are more likely to experience P-glycoprotein-mediated efflux .

Structure-Activity Relationship (SAR) Studies Investigating Thioether vs. Ether Bioisosterism

The thioether sulfur in the thiazolidin-4-one ring of the target compound enables direct head-to-head SAR comparisons with oxazolidine analogs such as 5-oxazolidinemethanol, 3-cyclopropyl-2-phenyl- (CAS 85613-46-3) . Systematic pairwise evaluation of these S/O analogs can quantify the contribution of sulfur-mediated effects—including altered hydrogen bond acceptor strength, increased polarizability, differential CYP/FMO-mediated metabolism, and distinct target binding geometries—to overall pharmacological profiles [6]. The commercial availability of the target compound at defined purity (≥95% to ≥98%) from multiple vendors supports reproducible, well-controlled comparative studies [1].

Quote Request

Request a Quote for 3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.